1-((1-(Butylsulfonyl)piperidin-4-yl)methyl)-2,4-dimethylpiperazine
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Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines are synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters is one of the chemical reactions related to piperidines .Scientific Research Applications
Crystal and Molecular Structure Studies
X-ray, NMR, and DFT Studies : The crystal structure of complexes involving piperazine derivatives, such as 1,4-dimethylpiperazine, has been extensively studied using X-ray diffraction, NMR spectroscopy, and DFT calculations. These studies provide insights into the conformation, hydrogen bonding, and intermolecular interactions of piperazine derivatives, which are crucial for understanding their reactivity and potential applications in scientific research (Dega‐Szafran, Katrusiak, & Szafran, 2006).
Analytical Method Development
HPLC with Fluorescence Detection : Piperazine derivatives have been the subject of analytical method development, such as the determination of oxytocin receptor antagonists in human plasma. The methodologies involve liquid-liquid extraction followed by pre-column chemical derivatization and HPLC with fluorescence detection, highlighting the compound's relevance in pharmacokinetic and drug monitoring studies (Kline, Kusma, & Matuszewski, 1999).
Enzyme Interaction Studies
Cytochrome P450 and Oxidative Metabolism : Research has delved into the metabolism of piperazine derivatives, identifying the specific cytochrome P450 enzymes involved in their oxidative metabolism. This information is crucial for predicting drug interactions, understanding pharmacokinetics, and designing compounds with favorable metabolic profiles (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).
Synthesis and Chemical Reactions
Bohlmann-Rahtz Heteroannulation Reactions : The synthesis of complex molecules like dimethyl sulfomycinamate through Bohlmann-Rahtz heteroannulation reactions showcases the utility of piperazine derivatives in constructing heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development (Bagley, Chapaneri, Dale, Xiong, & Bower, 2005).
Mechanism of Action
Properties
IUPAC Name |
1-[(1-butylsulfonylpiperidin-4-yl)methyl]-2,4-dimethylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33N3O2S/c1-4-5-12-22(20,21)19-8-6-16(7-9-19)14-18-11-10-17(3)13-15(18)2/h15-16H,4-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWUNYRIDXKWKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)CN2CCN(CC2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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